molecular formula C₂₉H₅₆N₄O₄Si₃ B1140140 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine CAS No. 147212-86-0

4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine

Cat. No. B1140140
M. Wt: 609.04
InChI Key:
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Description

Synthesis Analysis

The general synthesis involves the condensation of the trimethylsilyl derivative of 4,6-dichloroimidazo[4,5-c]pyridine with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide. This step is followed by the removal of protecting groups to afford the isomeric 1- and 3-(β-D-ribofuranosyl) derivatives. Further reaction with nucleophiles and removal of the chloro group by catalytic hydrogenation provides a pathway to 4-substituted 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridines, including the 4-amino-compound (May & Townsend, 1975).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridine derivatives has been explored through crystallographic studies, providing insight into their geometric configurations. For example, studies on related imidazo[1,2-a]pyridine derivatives revealed the inclination of substituent rings to the mean planes of the imidazole rings, which may have implications for the electronic and steric characteristics of the 4-amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine compound (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[4,5-c]pyridine and its derivatives exhibit a range of chemical reactions, including N-N bond formation strategies, which are crucial for the synthesis of nucleoside analogs. These reactions are pivotal in modifying the structure to achieve desired biological activities or physical properties. The flexibility in chemical reactions allows for the synthesis of various analogs, demonstrating the compound's versatility (Chien et al., 2005).

Scientific Research Applications

  • 4-Amino-1-(2,3,5-tri-o-acetyl-beta-d-ribofuranosyl)-1,3,5-triazin-2(1h)-one

  • (tert-Butyldimethylsilyloxy)acetaldehyde

    • This compound is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .
  • 3-Amino-1,2,4-triazole

    • This compound is applied to a yeast cell culture which is dependent upon a plasmid containing HIS3 to produce histidine .
  • 2,4,6-Tri-substituted-1,3,5-Triazines

    • The substitution of Cl by the primary amines on the substrate was achieved in high (89%) to moderate (50%) yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .
  • 4-Amino-1-(2,3,5-tri-o-acetyl-beta-d-ribofuranosyl)-1,3,5-triazin-2(1h)-one

  • (tert-Butyldimethylsilyloxy)acetaldehyde

    • This compound is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .
  • 3-Amino-1,2,4-triazole

    • This compound is applied to a yeast cell culture which is dependent upon a plasmid containing HIS3 to produce histidine .
  • 2,4,6-Tri-substituted-1,3,5-Triazines

    • The substitution of Cl by the primary amines on the substrate was achieved in high (89%) to moderate (50%) yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .

Safety And Hazards

The safety and hazards would depend on the specific properties of the compound, including its reactivity and potential biological effects. As with any chemical, appropriate precautions should be taken when handling4.


Future Directions

Future research could explore the potential uses of this compound in biological or medicinal contexts, such as its incorporation into nucleic acids or its interaction with enzymes or other proteins2.


Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56N4O4Si3/c1-27(2,3)38(10,11)34-18-21-23(36-39(12,13)28(4,5)6)24(37-40(14,15)29(7,8)9)26(35-21)33-19-32-22-20(33)16-17-31-25(22)30/h16-17,19,21,23-24,26H,18H2,1-15H3,(H2,30,31)/t21-,23-,24-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGOMPJANKBXFD-IGGXFAESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C=CN=C3N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56N4O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine

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